molecular formula C9H7N3O2 B038133 2-Methyl-7-nitroquinoxaline CAS No. 120885-31-6

2-Methyl-7-nitroquinoxaline

Cat. No. B038133
M. Wt: 189.17 g/mol
InChI Key: UZDHHTZINXFJOK-UHFFFAOYSA-N
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Description

2-Methyl-7-nitroquinoxaline (MNIQ) is a synthetic compound that belongs to the quinoxaline family of compounds. It is widely used in scientific research as a potent antagonist of the ionotropic glutamate receptor, specifically the N-methyl-D-aspartate (NMDA) receptor.

Scientific Research Applications

2-Methyl-7-nitroquinoxaline is widely used in scientific research to study the role of the NMDA receptor in various physiological and pathological processes. It is commonly used as a tool to block the NMDA receptor and investigate its role in synaptic plasticity, learning and memory, and neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. 2-Methyl-7-nitroquinoxaline has also been shown to have potential therapeutic applications in the treatment of chronic pain, depression, and epilepsy.

Mechanism Of Action

2-Methyl-7-nitroquinoxaline acts as a competitive antagonist of the NMDA receptor by binding to the receptor's glycine-binding site. This prevents the binding of the endogenous co-agonist glycine and reduces the activity of the receptor. By blocking the NMDA receptor, 2-Methyl-7-nitroquinoxaline can modulate synaptic plasticity, reduce excitotoxicity, and prevent the development of neurodegenerative diseases.

Biochemical And Physiological Effects

2-Methyl-7-nitroquinoxaline has been shown to have a range of biochemical and physiological effects in various experimental models. In vitro studies have demonstrated that 2-Methyl-7-nitroquinoxaline can reduce the activity of the NMDA receptor, inhibit the release of glutamate, and reduce the production of reactive oxygen species. In vivo studies have shown that 2-Methyl-7-nitroquinoxaline can improve cognitive function, reduce inflammation, and prevent neuronal damage in animal models of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

2-Methyl-7-nitroquinoxaline has several advantages for use in lab experiments. It is a highly specific and potent antagonist of the NMDA receptor, which allows for precise manipulation of the receptor's activity. 2-Methyl-7-nitroquinoxaline is also relatively stable and can be easily synthesized and purified. However, 2-Methyl-7-nitroquinoxaline has some limitations, including its poor solubility in water and its potential toxicity at high concentrations.

Future Directions

For research on 2-Methyl-7-nitroquinoxaline include the development of more potent and selective NMDA receptor antagonists and the investigation of its therapeutic potential in various neurological and psychiatric disorders.

Synthesis Methods

2-Methyl-7-nitroquinoxaline is synthesized through a multi-step process that involves the reaction of 2-methylquinoxaline with nitric acid to form 2-methyl-7-nitroquinoxaline-1,4-dioxide. This intermediate compound is then reduced to 2-Methyl-7-nitroquinoxaline using a reducing agent such as sodium dithionite. The final product is purified using column chromatography to obtain a high purity compound.

properties

CAS RN

120885-31-6

Product Name

2-Methyl-7-nitroquinoxaline

Molecular Formula

C9H7N3O2

Molecular Weight

189.17 g/mol

IUPAC Name

2-methyl-7-nitroquinoxaline

InChI

InChI=1S/C9H7N3O2/c1-6-5-10-8-3-2-7(12(13)14)4-9(8)11-6/h2-5H,1H3

InChI Key

UZDHHTZINXFJOK-UHFFFAOYSA-N

SMILES

CC1=CN=C2C=CC(=CC2=N1)[N+](=O)[O-]

Canonical SMILES

CC1=CN=C2C=CC(=CC2=N1)[N+](=O)[O-]

synonyms

Quinoxaline, 2-methyl-7-nitro- (9CI)

Origin of Product

United States

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